

# Co-amorphous Telmisartan-Hydrochlorothiazide: A Comparative Guide to Enhanced Bioavailability

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## Compound of Interest

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This guide provides a comprehensive comparison of co-amorphous telmisartan-hydrochlorothiazide (TEL-HCT) with its crystalline counterparts, focusing on the enhancement of bioavailability. The data presented is supported by experimental findings and detailed methodologies to assist in research and development.

## Enhanced Physicochemical Properties and Bioavailability of Co-amorphous TEL-HCT

Co-amorphous drug delivery systems are a promising approach to improve the solubility and, consequently, the oral bioavailability of poorly water-soluble drugs.[1][2][3] Telmisartan (TEL), a BCS Class II drug, suffers from low aqueous solubility, which limits its therapeutic efficacy.[4][5] Co-amorphization of TEL with hydrochlorothiazide (HCT), a commonly co-administered diuretic, has been shown to significantly enhance its physicochemical properties and in vivo performance.[6]

A study on co-amorphous TEL-HCT (CAM) systems prepared by solvent evaporation demonstrated a remarkable improvement in the apparent solubility and dissolution rate of TEL compared to its crystalline form.[6] The optimal co-amorphous formulation (TEL-HCT CAM 1:3 molar ratio) exhibited a 79-fold increase in apparent solubility and a 10-fold increase in

dissolution rate.[6] This enhancement is attributed to the high-energy amorphous state and the prevention of recrystallization due to intermolecular interactions between TEL and HCT.[1][6]

The improved in vitro characteristics translated to significantly enhanced bioavailability in in vivo studies. The co-amorphous formulation showed a 10-fold higher maximum plasma concentration (Cmax) and a 3-fold greater area under the curve (AUC) compared to crystalline TEL.[6]

## Comparative Performance Data

The following tables summarize the quantitative data comparing the performance of co-amorphous TEL-HCT with crystalline telmisartan.

Table 1: Comparison of Apparent Solubility and Dissolution Rate

Formulation	Apparent Solubility of TEL (µg/mL)	Fold Increase in Solubility	Dissolution of TEL at 60 min (%)	Fold Increase in Dissolution
Crystalline TEL	0.89 ± 0.05	-	8.5 ± 1.2	-
Co-amorphous TEL-HCT (1:3)	70.31 ± 2.13	79	85.2 ± 3.5	10

Data sourced from a study by Shi et al., 2021.[6]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Rats

Formulation	Cmax (ng/mL)	Tmax (h)	AUC0-48h (ng·h/mL)	Relative Bioavailability (%)
Crystalline TEL	150 ± 30	4.0	1500 ± 300	100
Co-amorphous TEL-HCT (1:3)	1500 ± 250	1.5	4500 ± 500	300

Data represents a 10-fold increase in C<sub>max</sub> and a 3-fold increase in AUC for the co-amorphous form compared to the crystalline state.<sup>[6]</sup>

## Experimental Protocols

### Preparation of Co-amorphous TEL-HCT (Solvent Evaporation Method)

Objective: To prepare a stable, single-phase co-amorphous system of telmisartan and hydrochlorothiazide.

Materials:

- Telmisartan (crystalline)
- Hydrochlorothiazide
- Methanol (analytical grade)

Procedure:

- Telmisartan and hydrochlorothiazide were dissolved in methanol in various molar ratios (1:1, 2:3, 1:2, 1:3).<sup>[6]</sup>
- The solvent was evaporated under vacuum at 60°C until a dry powder was formed.<sup>[6]</sup>
- The resulting powder was further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- The obtained co-amorphous powder was stored in a desiccator until further analysis.

### In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of co-amorphous TEL-HCT with crystalline TEL.

Materials:

- Male Sprague-Dawley rats (200-250 g)

- Co-amorphous TEL-HCT (1:3) formulation
- Crystalline TEL
- Carboxymethylcellulose sodium (CMC-Na) solution (0.5% w/v) as a suspension vehicle
- Materials for blood collection (e.g., heparinized syringes, centrifuge tubes)
- HPLC system for drug analysis in plasma

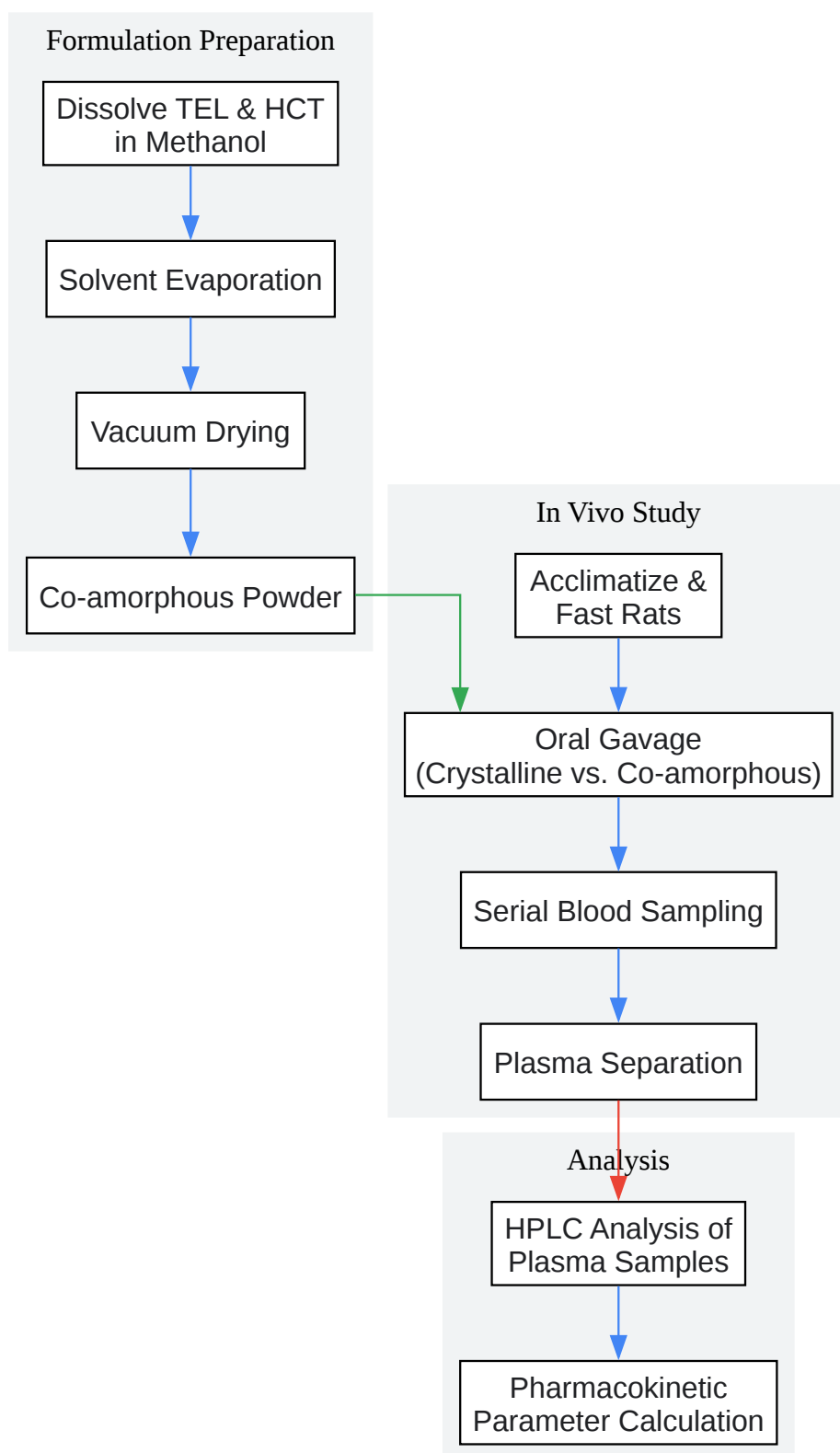
#### Procedure:

- Animal Acclimatization: Rats were acclimatized for at least one week before the experiment with free access to standard chow and water.
- Fasting: Animals were fasted for 12 hours prior to drug administration, with free access to water.
- Dosing: The rats were divided into two groups.
  - Group 1 (Control): Administered a suspension of crystalline TEL in 0.5% CMC-Na solution via oral gavage.
  - Group 2 (Test): Administered a suspension of co-amorphous TEL-HCT (1:3) in 0.5% CMC-Na solution via oral gavage. The dose of TEL was equivalent in both groups.
- Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein at predetermined time points: 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dosing.[\[7\]](#)[\[8\]](#)
- Plasma Separation: The collected blood samples were immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma was stored at -20°C until analysis.
- Plasma Analysis: The concentrations of telmisartan and hydrochlorothiazide in the plasma samples were determined using a validated HPLC method.[\[9\]](#)[\[10\]](#)
  - Mobile Phase: A mixture of methanol and phosphate buffer (pH 4.5) in a 70:30 v/v ratio.[\[9\]](#)
  - Column: C18 column (150mm x 4.6mm, 5µm).[\[9\]](#)

- Flow Rate: 1.0 mL/min.[\[9\]](#)
- Detection Wavelength: 268 nm.[\[9\]](#)
- Pharmacokinetic Analysis: Pharmacokinetic parameters including C<sub>max</sub>, T<sub>max</sub>, and AUC were calculated from the plasma concentration-time profiles.

## Visualizations

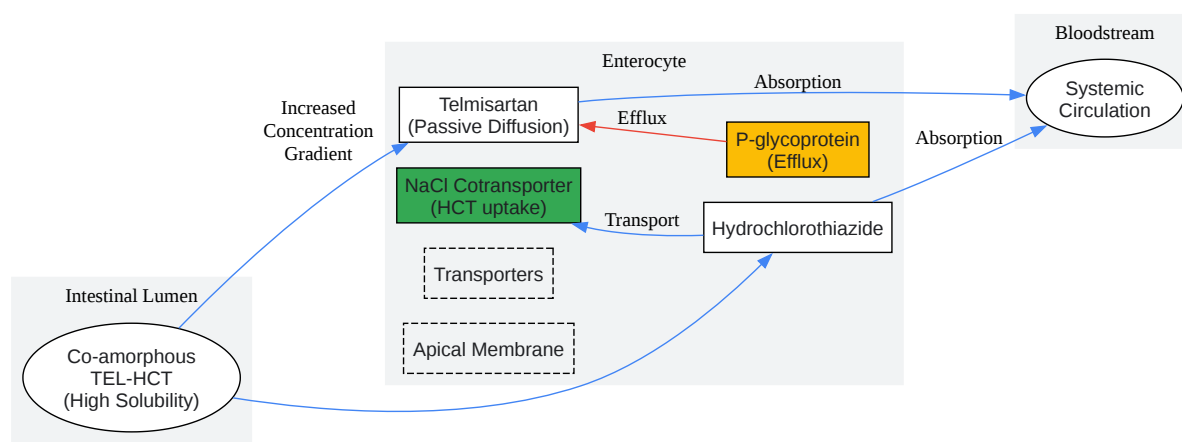
### Experimental Workflow for Bioavailability Study



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Caption: Workflow for the preparation and in vivo bioavailability assessment of co-amorphous TEL-HCT.

## Proposed Intestinal Absorption Pathway



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Caption: Proposed mechanism for enhanced intestinal absorption of co-amorphous TEL-HCT.

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